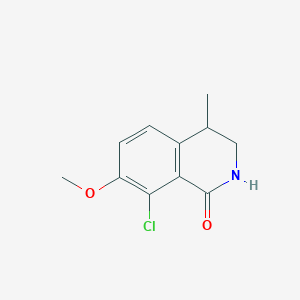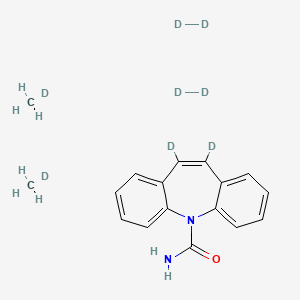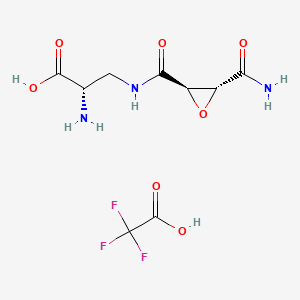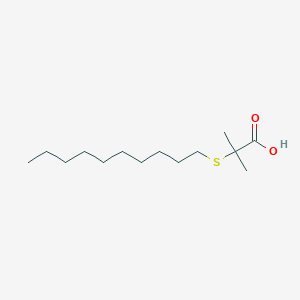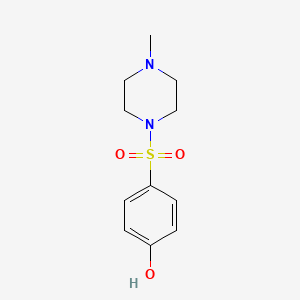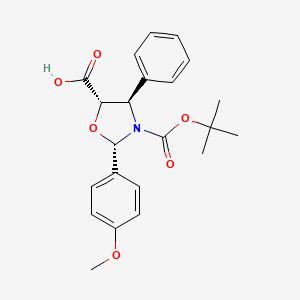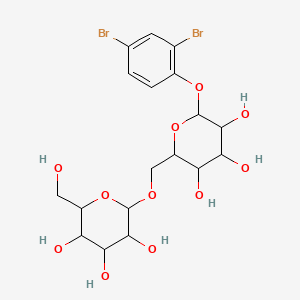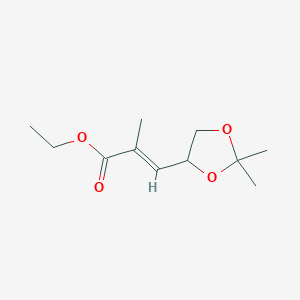
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate is an organic compound with a complex structure that includes an ester functional group and an isopropylidene-protected diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate typically involves multiple steps. One common method starts with the preparation of ethyl (E)-4-hydroxy-2-pentenoate, which is then subjected to various reactions to introduce the isopropylidene-protected diol and the methyl group at the appropriate positions . The reaction conditions often involve the use of organometallic reagents, such as Grignard reagents, and protection-deprotection strategies to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism by which Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ester and isopropylidene-protected diol groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E,4S)-4-hydroxy-2-pentenoate: This compound lacks the isopropylidene protection and has different reactivity and applications.
Ethyl (2E,4S)-4-chloropent-2-enoate: This compound contains a chlorine atom instead of the isopropylidene-protected diol, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl (E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+ |
InChI-Schlüssel |
GYGMOLHWGMLEGA-SOFGYWHQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1COC(O1)(C)C)/C |
Kanonische SMILES |
CCOC(=O)C(=CC1COC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
